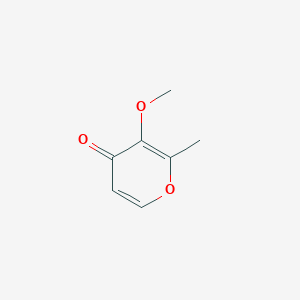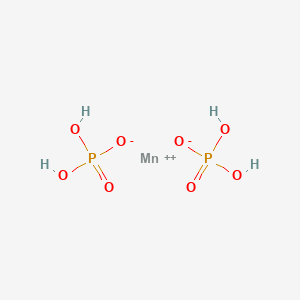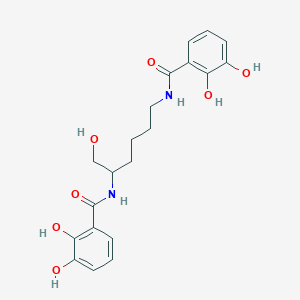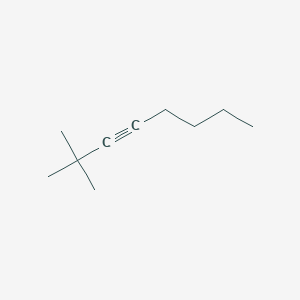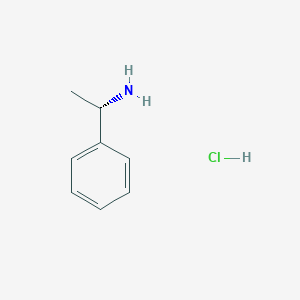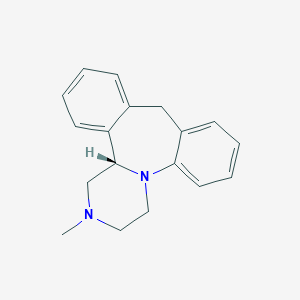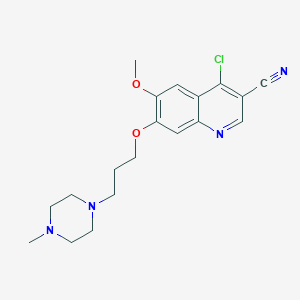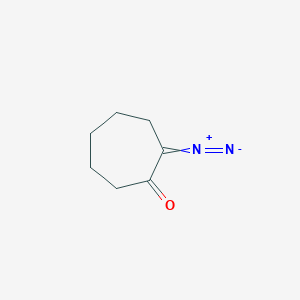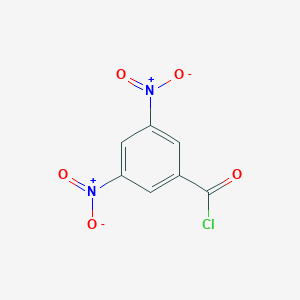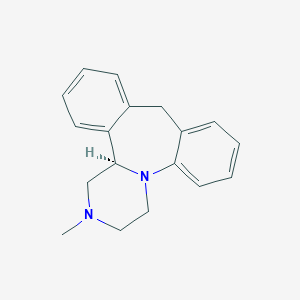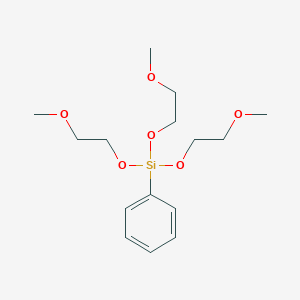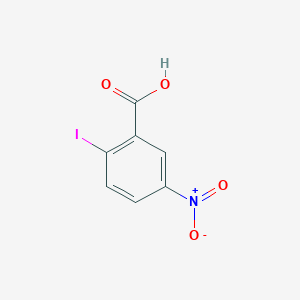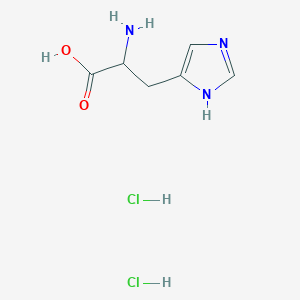![molecular formula C22H16 B106925 3,6-Dimethylbenzo[a]pyrene CAS No. 16757-91-8](/img/structure/B106925.png)
3,6-Dimethylbenzo[a]pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethylbenzo[a]pyrene (DMBA) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in tobacco smoke, diesel exhaust, and charbroiled food. DMBA is a potent carcinogen that has been extensively studied for its role in the development of cancer.
Mecanismo De Acción
3,6-Dimethylbenzo[a]pyrene is metabolized in the body to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of cancer. 3,6-Dimethylbenzo[a]pyrene has been shown to induce DNA damage, oxidative stress, and inflammation, all of which contribute to its carcinogenic effects.
Efectos Bioquímicos Y Fisiológicos
3,6-Dimethylbenzo[a]pyrene has been shown to induce a variety of biochemical and physiological effects in animal models. These include the activation of oncogenes, the inhibition of tumor suppressor genes, and the promotion of angiogenesis. 3,6-Dimethylbenzo[a]pyrene has also been shown to alter the expression of various proteins involved in cell proliferation, apoptosis, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,6-Dimethylbenzo[a]pyrene has several advantages as a carcinogen for use in lab experiments. It is relatively inexpensive and easy to use, and it induces tumors in a predictable manner. However, 3,6-Dimethylbenzo[a]pyrene also has several limitations. It is highly toxic and carcinogenic, and it can pose a health risk to researchers who handle it. Additionally, 3,6-Dimethylbenzo[a]pyrene-induced tumors may not accurately reflect the development of human cancers.
Direcciones Futuras
There are several future directions for research on 3,6-Dimethylbenzo[a]pyrene. One area of interest is the development of new anticancer drugs that can target the specific mechanisms of 3,6-Dimethylbenzo[a]pyrene-induced carcinogenesis. Another area of research is the development of new animal models that more accurately reflect the development of human cancers. Additionally, research is needed to better understand the role of 3,6-Dimethylbenzo[a]pyrene in the development of specific types of cancer, such as lung and breast cancer.
Conclusion:
3,6-Dimethylbenzo[a]pyrene is a potent carcinogen that has been extensively studied for its role in the development of cancer. It is widely used in scientific research to induce tumors in animal models and to study the mechanisms of carcinogenesis. 3,6-Dimethylbenzo[a]pyrene induces DNA damage, oxidative stress, and inflammation, all of which contribute to its carcinogenic effects. While 3,6-Dimethylbenzo[a]pyrene has several advantages for use in lab experiments, it also has several limitations and poses a health risk to researchers who handle it. There are several future directions for research on 3,6-Dimethylbenzo[a]pyrene, including the development of new anticancer drugs and animal models, and a better understanding of its role in the development of specific types of cancer.
Métodos De Síntesis
3,6-Dimethylbenzo[a]pyrene can be synthesized through the reaction of benzene with propylene to form 1,2,3,4-tetramethylbenzene. This is followed by the cyclization of 1,2,3,4-tetramethylbenzene to form 3,6-Dimethylbenzo[a]pyrene.
Aplicaciones Científicas De Investigación
3,6-Dimethylbenzo[a]pyrene is widely used in scientific research to induce cancer in animal models. It is commonly used to study the mechanisms of carcinogenesis and to test the efficacy of anticancer drugs. 3,6-Dimethylbenzo[a]pyrene has been shown to induce tumors in various organs, including the skin, lung, liver, and mammary gland.
Propiedades
Número CAS |
16757-91-8 |
|---|---|
Nombre del producto |
3,6-Dimethylbenzo[a]pyrene |
Fórmula molecular |
C22H16 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
3,6-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-7-8-15-9-10-20-19-6-4-3-5-17(19)14(2)18-12-11-16(13)21(15)22(18)20/h3-12H,1-2H3 |
Clave InChI |
ZLEKZYUYMYKKML-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C1)C=C5)C |
SMILES canónico |
CC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C1)C=C5)C |
Otros números CAS |
16757-91-8 |
Sinónimos |
3,6-Dimethylbenzo[a]pyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



